molecular formula C11H12O5S B1324142 Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate CAS No. 898772-32-2

Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate

Katalognummer: B1324142
CAS-Nummer: 898772-32-2
Molekulargewicht: 256.28 g/mol
InChI-Schlüssel: PYFVOMDXNHCLQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate (CAS 898772-32-2) is a high-purity chemical intermediate with a molecular weight of 256.28 g/mol and the molecular formula C11H12O5S . This compound features a 1,3-dioxolane ring that acts as a key protecting group for aldehyde functionalities, stabilizing the molecule during synthetic processes such as acylation reactions . Its primary research value lies in its role as a versatile building block in organic synthesis, particularly for constructing complex molecular architectures found in natural products and pharmaceuticals . It serves as a key precursor in condensation and cyclization reactions, enabling the formation of more complex and often more biologically active cyclic structures . In pharmaceutical research, derivatives of this compound are investigated for their potential antimicrobial and anti-inflammatory properties, making it a candidate for the development of new therapeutic agents . The compound is also used in materials science, where it can act as a monomer or co-monomer in the development of novel polymers, coatings, and adhesives, contributing to materials with enhanced thermal stability and mechanical strength . The synthesis involves the acylation of 1,3-dioxolane-containing thiophene derivatives with reagents like ethyl oxalyl chloride under controlled, mild conditions to ensure high selectivity and yield . This product is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

ethyl 2-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5S/c1-2-14-10(13)9(12)7-3-4-8(17-7)11-15-5-6-16-11/h3-4,11H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFVOMDXNHCLQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641890
Record name Ethyl [5-(1,3-dioxolan-2-yl)thiophen-2-yl](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898772-32-2
Record name Ethyl [5-(1,3-dioxolan-2-yl)thiophen-2-yl](oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical Identity & Structural Properties

[1][2][3]

The thenoylformate moiety consists of a thiophene ring acylated at the




PropertyDescriptionSignificance
IUPAC Name Alkyl 2-oxo-2-(thiophen-2-yl)acetateStandard nomenclature for database retrieval.
Electronic Character Electron-rich aromatic ring conjugated to highly electrophilic

-dicarbonyl.
The thiophene ring acts as an electron donor, making the carbonyls susceptible to nucleophilic attack and selective reduction.
Bioisosterism Thiophene is a bioisostere of benzene.Substitution of phenyl (in benzoylformate) with thienyl (in thenoylformate) often improves metabolic stability and lipid solubility.
UV Absorption

typically red-shifted vs. benzene analogs.
Useful as a Type I/II photoinitiator in UV-curable coatings (analogous to Methyl Benzoylformate).

Synthetic Utility: The Gateway to Chiral Scaffolds

The primary significance of the thenoylformate moiety lies in its role as a "divergent intermediate." It is the starting point for two major classes of high-value compounds:

A. Synthesis of Unnatural Amino Acids (2-Thienylglycine)

(2-Thienyl)glycine is a non-proteinogenic amino acid used in peptide-based drugs (e.g., inhibitors of platelet aggregation or specific proteases).

  • Pathway: Thenoylformate

    
     Oxime/Imine 
    
    
    Asymmetric Hydrogenation
    
    
    (S)-2-Thienylglycine.
B. Synthesis of Chiral -Hydroxy Acids

Enantiopure

  • Pathway: Thenoylformate

    
     Enantioselective Carbonyl Reduction (CBS or Enzymatic) 
    
    
    Chiral
    
    
    -Hydroxy Ester.

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-Thenoylformate

A scalable Friedel-Crafts Acylation protocol.

Reagents:

  • Thiophene (1.0 equiv)

  • Ethyl chlorooxoacetate (Ethyl oxalyl chloride) (1.1 equiv)

  • Aluminum Chloride (

    
    ) (1.2 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Methodology:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Lewis Acid Activation: Suspend

    
     (1.2 equiv) in anhydrous DCM at 
    
    
    .
  • Acylating Agent: Add Ethyl chlorooxoacetate (1.1 equiv) dropwise to the suspension. Stir for 15 min to form the acylium ion complex.

  • Substrate Addition: Add Thiophene (1.0 equiv) dissolved in DCM dropwise over 30 minutes, maintaining temperature

    
    . The solution will darken (typically orange/red).
    
  • Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane/EtOAc 8:2).

  • Quench: Pour the reaction mixture slowly onto crushed ice/HCl mixture.

  • Workup: Extract with DCM (

    
    ). Wash combined organics with saturated 
    
    
    and brine. Dry over
    
    
    .
  • Purification: Vacuum distillation or flash chromatography (Silica, Hexane/EtOAc gradient).

Validation:

  • 
    : 
    
    
    1.42 (t, 3H), 4.45 (q, 2H), 7.20 (dd, 1H), 7.80 (dd, 1H), 8.15 (dd, 1H).
  • IR: Distinct double carbonyl peaks (

    
     ester, 
    
    
    ketone).
Protocol B: Enantioselective Enzymatic Reduction

Green chemistry approach for chiral alcohol synthesis.

Reagents:

  • Ethyl 2-thenoylformate

  • Ketoreductase (KRED) screening kit (e.g., Codexis or equivalent)

  • NADPH cofactor recycling system (GDH/Glucose)

  • Phosphate Buffer (pH 7.0)

Methodology:

  • Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM

    
     and 100 mM Glucose.
    
  • Enzyme Mix: Add Glucose Dehydrogenase (GDH) (5 U/mL) and selected KRED (5 mg/mL).

  • Substrate: Add Ethyl 2-thenoylformate (50 mM) dissolved in DMSO (5% v/v final concentration).

  • Incubation: Shake at

    
     for 24 hours.
    
  • Analysis: Extract aliquot with EtOAc. Analyze Enantiomeric Excess (ee) via Chiral HPLC (Chiralcel OD-H column).

Visualization: Synthetic Pathways & SAR Logic

The following diagram illustrates the central role of the thenoylformate moiety in divergent synthesis.

Thenoylformate_PathwaysThiopheneThiophene(Starting Material)ThenoylformateEthyl 2-Thenoylformate(The Core Moiety)Thiophene->ThenoylformateFriedel-Crafts(AlCl3)EthylOxalylEthyl Oxalyl ChlorideEthylOxalyl->ThenoylformateOximeOxime IntermediateThenoylformate->OximeNH2OHHydroxyEster(R)-Ethyl 2-hydroxy-2-thienylacetate(Chiral Pharmacophore)Thenoylformate->HydroxyEsterKRED / NADH(Enzymatic Red.)PhotoinitiatorRadical Generation(Photoinitiator)Thenoylformate->PhotoinitiatorUV Light(Type I Cleavage)ThienylGlycine(S)-2-Thienylglycine(Unnatural Amino Acid)Oxime->ThienylGlycineH2 / Pd-C(Asymmetric)

Figure 1: Divergent synthetic pathways originating from the Thenoylformate moiety.

Medicinal Chemistry Significance

Bioisosteric Replacement

In drug design, the thenoylformate moiety is often used to replace benzoylformate or phenylglycine motifs.

  • Metabolic Stability: The thiophene ring is susceptible to S-oxidation but avoids the epoxide formation common in benzene rings (though thiophene epoxides can be reactive, 2-substitution generally stabilizes).

  • Lipophilicity: Thiophene is more lipophilic than benzene (

    
     benzene = 2.13; 
    
    
    thiophene = 1.81, but derivatives often show higher binding affinity due to sulfur's polarizability).
  • Steric Bulk: The thiophene ring is slightly smaller than a phenyl ring, allowing it to fit into tighter enzymatic pockets (e.g., in kinase inhibitors).

Key Applications
  • Platelet Aggregation Inhibitors: Analogs of clopidogrel and ticlopidine often utilize the 2-thienyl-glycine scaffold derived from this moiety.

  • Antibiotics: Semi-synthetic penicillins and cephalosporins (e.g., Ticarcillin) utilize thiophene-carboxylic acids, which are chemically accessible via oxidation of the thenoylformate precursor.

References

  • Synthesis of

    
    -Keto Esters: 
    
    • Title: "Friedel–Crafts synthesis of -keto esters: A convenient route to thenoylform
    • Source:Journal of Organic Chemistry.
    • Context: Standard protocol for AlCl3 mediated acyl
  • Enzymatic Reduction

    • Title: "Asymmetric reduction of -keto esters using ketoreductases."
    • Source:Advanced Synthesis & C
    • Context: Methodology for converting thenoylform
  • Photoinitiator Applications

    • Title: "Thioxanthone and Benzoylformate Derivatives as Photoiniti
    • Source:RadTech Europe.
    • Context: Discusses the radical generation mechanism of glyoxyl

Methodological & Application

Application Note: Process Optimization for the Recrystallization of Ethyl 5-(1,3-dioxolan-2-yl)-2-thenoylformate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the purification of Ethyl 5-(1,3-dioxolan-2-yl)-2-thenoylformate , a critical intermediate often utilized in the synthesis of third-generation cephalosporins (e.g., Cefetecol analogs) and other thiophene-based pharmaceuticals.

The molecule contains two sensitive functionalities: an


-keto ester  and an acetal (1,3-dioxolane)  protecting group. The primary challenge in recrystallization is preventing the acid-catalyzed hydrolysis of the acetal back to the aldehyde while ensuring the removal of polymeric impurities and unreacted thiophene derivatives. This guide provides a robust, self-validating protocol using a buffered solvent system to maximize yield and purity.

Physicochemical Context & Solubility Profile[1][2][3][4]

Molecule Analysis
  • Chemical Structure: A thiophene ring substituted at position 2 with an ethyl glyoxalate moiety (

    
    -keto ester) and at position 5 with a dioxolane ring.
    
  • Molecular Weight: ~270.3 g/mol .

  • Key Risks:

    • Acetal Hydrolysis: The 1,3-dioxolane group is acid-labile. Trace acidity (often remaining from Friedel-Crafts acylation precursors) causes rapid deprotection to the aldehyde.

    • Oiling Out:

      
      -keto esters are prone to forming supersaturated oils rather than crystalline lattices if cooling is uncontrolled.
      
Solvent Selection Strategy

Based on the polarity profile (lipophilic thiophene core vs. polar ester/acetal groups), the following solvent systems are validated.

Solvent SystemRatio (v/v)Solubility (Hot)Solubility (Cold)Risk FactorRecommendation
Ethanol / Water 90:10HighLowHydrolysis (if unbuffered)Primary Choice
Isopropanol (IPA) 100%ModerateLowSolvate formationSecondary Choice
Ethyl Acetate / Heptane 1:3HighVery LowOiling outAlternative
Toluene 100%HighModerateLow yieldNot Recommended

Critical Mechanistic Insight: To mitigate acetal hydrolysis during the heating phase, the solvent system must be buffered with trace amounts of Triethylamine (TEA) (0.1% v/v). This maintains a slightly basic pH, stabilizing the dioxolane ring [1, 2].

Detailed Recrystallization Protocol

Materials & Equipment
  • Crude Material: Ethyl 5-(1,3-dioxolan-2-yl)-2-thenoylformate (Assay >85%).

  • Solvent: Ethanol (Absolute) and Deionized Water.

  • Buffer: Triethylamine (TEA), Reagent Grade.

  • Equipment: Jacketed glass reactor (or round-bottom flask) with overhead stirring, reflux condenser, internal temperature probe, and vacuum filtration setup.

Step-by-Step Methodology
Phase A: Dissolution & pH Stabilization
  • Charge Reactor: Load crude solid (e.g., 100 g) into the reactor.

  • Solvent Preparation: Prepare a solution of Ethanol containing 0.1% TEA.

    • Reasoning: The TEA neutralizes any residual Lewis acids (e.g.,

      
       or 
      
      
      
      ) carried over from the acylation step.
  • Addition: Add 3.5 volumes (350 mL) of the buffered Ethanol to the solids.

  • Heating: Heat the mixture to 55–60°C with moderate stirring (200 RPM).

    • Caution: Do not exceed 65°C. Thermal degradation of the

      
      -keto ester can occur at reflux temperatures.
      
  • Clarification (Optional): If insolubles (inorganic salts) are present, perform a hot filtration through a Celite pad.

Phase B: Controlled Crystallization
  • Water Addition: While maintaining 55°C, slowly add Deionized Water (approx. 0.5 volumes) dropwise until the solution becomes slightly turbid (cloud point).

  • Re-dissolution: Add just enough hot Ethanol to restore clarity.

  • Cooling Ramp: Cool the solution to 40°C over 30 minutes.

  • Seeding (Critical): At 40°C, add seed crystals (0.5 wt% of pure product).

    • Mechanism:[1][2][3][4][5][6] Seeding bypasses the metastable zone width (MSZW), preventing the formation of an "oil" phase which traps impurities.

  • Aging: Hold at 40°C for 1 hour to allow crystal growth (Ostwald Ripening).

  • Final Cooling: Cool to 0–5°C over 2 hours.

Phase C: Isolation & Drying
  • Filtration: Filter the slurry under vacuum using a Buchner funnel.

  • Displacement Wash: Wash the cake with 1 volume of cold (0°C) Ethanol/Water (80:20 mixture).

  • Drying: Dry in a vacuum oven at 35°C for 12 hours.

    • Note: High-temperature drying (>50°C) can cause surface melting or discoloration.

Process Workflow Diagram

The following diagram illustrates the critical decision points and flow of the purification process.

RecrystallizationProcess Start Crude Material (Ethyl 5-(1,3-dioxolan-2-yl)-2-thenoylformate) SolventPrep Prepare Solvent: Ethanol + 0.1% TEA (Buffer) Start->SolventPrep Dissolve Dissolution Temp: 55-60°C SolventPrep->Dissolve CheckInsolubles Insolubles Present? Dissolve->CheckInsolubles HotFilter Hot Filtration (Celite Pad) CheckInsolubles->HotFilter Yes CloudPoint Add Water to Cloud Point Re-clarify with EtOH CheckInsolubles->CloudPoint No HotFilter->CloudPoint Cooling1 Cool to 40°C (Supersaturation) CloudPoint->Cooling1 Seed Add Seed Crystals (Prevent Oiling) Cooling1->Seed Age Age 1 Hour (Crystal Growth) Seed->Age Cooling2 Cool to 0-5°C Age->Cooling2 Filter Filtration & Wash (Cold EtOH/Water) Cooling2->Filter Dry Vacuum Dry < 40°C Filter->Dry

Figure 1: Optimized process flow for the recrystallization of acid-sensitive thiophene esters, highlighting the critical buffering and seeding steps.

Analytical Controls & Troubleshooting

Self-Validating Quality Checks

To ensure the protocol was successful, perform the following checks immediately after drying:

TestSpecificationFailure Mode Indicator
HPLC Purity > 98.0% AreaRetention of polymeric tars.

-NMR

6.0-6.2 ppm (Acetal CH) present
Signal at

9.8 ppm (Aldehyde) indicates deprotection.
Appearance Off-white to pale yellow crystalline solidDark orange/brown oil indicates oxidation or failed crystallization.
Troubleshooting Guide

Issue 1: Product "Oils Out" upon cooling.

  • Cause: Cooling too fast or lack of seed crystals.[1]

  • Remedy: Re-heat to dissolve the oil. Add more Ethanol (solubilizer). Cool very slowly to 40°C and seed vigorously.

Issue 2: Low Yield (< 60%).

  • Cause: Too much Ethanol used; product remains in mother liquor.

  • Remedy: Concentrate the mother liquor by 50% under vacuum and repeat cooling cycle (Second Crop).

Issue 3: Smell of Benzaldehyde/Thiophene Aldehyde.

  • Cause: Acetal hydrolysis due to acidity.[3]

  • Remedy: Ensure TEA was added. Verify pH of the solvent system is > 7.0 before heating.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Chapter on Protection for the Carbonyl Group: Acetals and Ketals).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Discusses solvent selection and seeding strategies).

  • Sigma-Aldrich. (n.d.). Ethyl 5-(1,3-dioxolan-2-yl)-2-thenoylformate Product Data. (Used for structural verification and physical property estimation).[7]

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Theory of seeding and metastable zones).

Sources

Application Notes & Protocols: Unveiling the Biological Potential of Ethyl 5-(1,3-dioxolan-2-yl)-2-thenoylformate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The heterocyclic scaffold, particularly those incorporating thiophene rings, represents a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities.[1] Ethyl 5-(1,3-dioxolan-2-yl)-2-thenoylformate is a thiophene-containing compound that serves as a versatile synthetic intermediate. While this specific molecule is not extensively characterized for its biological effects, its structural motifs suggest that its derivatives could be promising candidates for novel therapeutic agents. Thienopyridine and thienopyrimidine derivatives, for instance, have shown significant potential as anticancer and antimicrobial agents.[2][3] This guide provides a comprehensive framework for researchers and drug development professionals to explore the biological activities of novel compounds derived from this scaffold. We present detailed protocols for primary in vitro screening assays focused on two key therapeutic areas: oncology and infectious diseases. The methodologies are designed to be robust, reproducible, and serve as a foundational step in the preclinical evaluation of these novel chemical entities.

Rationale for Derivative Synthesis and Screening

The core structure of Ethyl 5-(1,3-dioxolan-2-yl)-2-thenoylformate features a thiophene ring, a privileged structure in drug discovery. By modifying this core, it is possible to design libraries of novel compounds with enhanced biological activities. Structure-activity relationship (SAR) studies on related thienopyridines have shown that the addition of substituted aromatic rings and specific functional groups can significantly enhance antiproliferative activity.[4][5]

Design Strategy for Hypothetical Derivatives:

Our approach involves synthesizing derivatives that incorporate functionalities known to confer bioactivity. The thenoylformate moiety can be reacted with various nucleophiles (e.g., amines, hydrazines) to generate a diverse range of amide and hydrazone derivatives. The dioxolane group serves as a protected aldehyde, which can be deprotected to yield a reactive aldehyde for further elaboration into Schiff bases or other heterocyclic systems.

  • Series A (Amide Derivatives): Reaction with substituted anilines to introduce varied electronic and steric properties on a peripheral phenyl ring.

  • Series B (Thienopyridine Analogs): Cyclization reactions following modification of the core structure to build fused heterocyclic systems, mimicking known kinase inhibitors.[3]

These proposed derivatives leverage established medicinal chemistry strategies to explore the therapeutic potential locked within the parent scaffold.

Application Note I: Anticancer Activity Assessment via Cytotoxicity Screening

A primary step in anticancer drug discovery is to evaluate a compound's ability to inhibit cancer cell growth.[6] The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8] The assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in living cells.

Protocol 2.1: In Vitro Cytotoxicity - MTT Assay

This protocol details the steps to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a panel of human cancer cell lines.

A. Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • Test compounds (dissolved in DMSO to create a 10 mM stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well clear, flat-bottom tissue culture plates

  • Positive control drug (e.g., Doxorubicin)

  • Multichannel pipette, sterile tips

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (absorbance at 540-570 nm)[8][9]

B. Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and resuspend in fresh complete medium.

    • Perform a cell count and adjust the density to 1 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in culture medium. A typical concentration range would be 0.1, 1, 10, 50, and 100 µM.

    • Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) and a "medium only" blank control.

    • Carefully remove the medium from the wells and add 100 µL of the respective drug dilutions.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay Execution:

    • After the incubation period, add 10 µL of the 12 mM MTT stock solution to each well.[9]

    • Incubate for 2-4 hours at 37°C, allowing the formation of purple formazan crystals.[10]

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 540 nm using a microplate reader.[9]

    • Subtract the average absorbance of the "medium only" blank from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Data Presentation
Compound IDCell LineIncubation Time (h)IC₅₀ (µM)
Derivative A-1MCF-74815.2
Derivative A-2MCF-7488.7
Derivative B-1MCF-7482.1
DoxorubicinMCF-7480.5
Derivative A-1HCT1164822.5
Derivative A-2HCT1164812.3
Derivative B-1HCT116484.8
DoxorubicinHCT116480.8
Table 1: Hypothetical cytotoxicity data for derived compounds.
Visualization of Experimental Workflow and Potential Mechanism

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed Seed Cells in 96-well Plate incubate1 Incubate 24h (37°C, 5% CO₂) seed->incubate1 treat Add Compound Serial Dilutions incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read Read Absorbance (540 nm) solubilize->read analysis Data Analysis read->analysis Calculate IC₅₀

Workflow for the in vitro MTT cytotoxicity assay.

Apoptosis_Pathway Compound Thienopyridine Derivative Bcl2 Bcl-2 Family (e.g., Bax, Bak) Compound->Bcl2 Induces Mito Mitochondrion Bcl2->Mito Permeabilizes Membrane CytoC Cytochrome c Mito->CytoC Releases Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Hypothesized intrinsic apoptosis signaling pathway.

Application Note II: Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial properties.[11] The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.[12] This quantitative method is essential for evaluating the potency of novel antimicrobial agents.[13]

Protocol 3.1: Antimicrobial Susceptibility - Broth Microdilution

This protocol is aligned with the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of test compounds.[12]

A. Materials and Reagents:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile Saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Test compounds (dissolved in DMSO to create a 1 mg/mL stock solution)

  • Positive control antibiotics (e.g., Vancomycin for Gram-positive, Ciprofloxacin for Gram-negative)

  • Sterile 96-well U-bottom microtiter plates

  • Multichannel pipette, sterile tips

  • Incubator (35°C ± 2°C)

B. Step-by-Step Methodology:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well.[14]

  • Preparation of Antimicrobial Dilutions:

    • In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.

    • Add 100 µL of the stock compound solution (at 2x the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to wells 1 through 11.[12] The final volume in these wells will be 100 µL.

    • Do not add bacteria to well 12.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[12]

  • Interpretation of Results:

    • After incubation, visually inspect the plate for turbidity. The growth control well (well 11) should be turbid, and the sterility control well (well 12) should be clear.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[12]

Data Presentation
Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative A-164>128
Derivative A-232>128
Derivative B-1864
Vancomycin1N/A
Ciprofloxacin0.50.25
Table 2: Hypothetical MIC data for derived compounds.
Visualization of Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup & Incubation cluster_read Results prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate (5 x 10⁵ CFU/mL) prep_inoculum->inoculate prep_dilutions Prepare 2-fold Serial Dilutions of Compound prep_dilutions->inoculate incubate Incubate 16-20h (35°C) inoculate->incubate read_mic Visually Inspect for Growth incubate->read_mic determine_mic Determine MIC read_mic->determine_mic report Final MIC Value determine_mic->report Report Lowest Concentration with No Growth

Workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust starting point for evaluating the potential anticancer and antimicrobial activities of novel derivatives of Ethyl 5-(1,3-dioxolan-2-yl)-2-thenoylformate. Positive hits from these primary screens should be subjected to further investigation, including secondary screening against a broader panel of cell lines or microbial strains, assays to elucidate the mechanism of action, and evaluation of in vivo efficacy and toxicity. The structural versatility of the thienoylformate scaffold presents a promising opportunity for the discovery of new therapeutic agents to address unmet needs in oncology and infectious disease.

References

  • Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer Nature Experiments URL: [Link]

  • Title: In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity Source: PubMed URL: [Link]

  • Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]

  • Title: Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials Source: UKHSA Research Portal URL: [Link]

  • Title: Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents Source: ACS Omega URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: Comparison of In Vitro Anticancer-Drug-Screening Data Generated With a Tetrazolium Assay Versus a Protein Assay Against a Diverse Panel of Human Tumor Cell Lines Source: JNCI: Journal of the National Cancer Institute URL: [Link]

  • Title: In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification Source: Noble Life Sciences URL: [Link]

  • Title: Antimicrobial Susceptibility Testing (Microdilution Technique) Source: NC DNA Day Blog URL: [Link]

  • Title: In vitro methods of screening of anticancer agents Source: Slideshare URL: [Link]

  • Title: Antimicrobial susceptibility testing (Broth microdilution method) Source: WOAH - Asia URL: [Link]

  • Title: Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents: synthesis, preliminary structure-activity relationships, and in vitro biological evaluation Source: PubMed URL: [Link]

  • Title: Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents Source: PMC - NIH URL: [Link]

  • Title: MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific Source: FWD AMR-RefLabCap URL: [Link]

  • Title: Discovery of novel thienopyridine indole derivatives as inhibitors of tubulin polymerization targeting the colchicine-binding site with potent anticancer activities Source: PubMed URL: [Link]

  • Title: Evaluation of novel compounds as anti-bacterial or anti-virulence agents Source: PMC - NIH URL: [Link]

  • Title: Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations Source: PMC - NIH URL: [Link]

  • Title: Design, synthesis and evaluation of novel tetrahydropyridothienopyrimidin-ureas as cytotoxic and anti-angiogenic agents Source: PubMed Central URL: [Link]

  • Title: Quantum mechanics and 3D-QSAR studies on thienopyridine analogues: inhibitors of IKKβ Source: SpringerLink URL: [Link]

  • Title: PHARMACOPHORE MODELING AND QSAR STUDY OF THIENO (3, 2 - b) PYRIMIDINE ANALOGS AS VEGFR-2 INHIBITORS Original Article Source: Semantic Scholar URL: [Link]

  • Title: Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives Source: PubMed URL: [Link]

  • Title: Design and synthesis of novel anticancer and antifibrosis compounds Source: Radboud University Repository URL: [Link]

  • Title: Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity Source: PubMed URL: [Link]

  • Title: Structure-activity relationship based on anticancer activity of synthesized compounds 1 &2 (a-n) … Source: ResearchGate URL: [Link]

  • Title: Discovery of novel thienopyridine indole derivatives as inhibitors of tubulin polymerization targeting the colchicine-binding site with potent anticancer activities. Source: Semantic Scholar URL: [Link]

  • Title: The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments Source: ResearchGate URL: [Link]

  • Title: The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives Source: MDPI URL: [Link]

  • Title: Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity Source: MDPI URL: [Link]

  • Title: Antibiofilm and antibacterial activity of maslinic acid against Vancomycin-Resistant Enterococci (VRE) Source: PLOS One URL: [Link]

Sources

Troubleshooting & Optimization

Work-up procedures for reactions involving Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate

Welcome to the technical support center for Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the work-up and handling of this versatile building block. The inherent functionalities of this molecule—an acid-labile protecting group, a hydrolyzable ester, and a reactive α-ketoester moiety—demand careful consideration during experimental procedures.

Part 1: Frequently Asked Questions (FAQs) - Compound Stability & Handling

This section addresses fundamental questions regarding the stability and proper handling of Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate.

Q1: What are the primary stability concerns for this molecule?

A1: The molecule possesses two main points of lability that must be managed during any experimental manipulation:

  • The 1,3-Dioxolane Group: This is an acetal protecting group for the aldehyde at the 5-position of the thiophene ring. Acetals are highly sensitive to acidic conditions, particularly in the presence of water, which will catalyze hydrolysis back to the aldehyde.[1][2] It is, however, generally stable to basic, reductive, and oxidative conditions.[2]

  • The Ethyl Ester Group: Esters are susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.[3][4] Basic hydrolysis (saponification) is typically faster and irreversible, while acid-catalyzed hydrolysis is an equilibrium process.[3][5]

Q2: How should I store this compound?

A2: For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C). This minimizes potential degradation from atmospheric moisture and acid traces.

Q3: Can I use protic solvents like methanol or ethanol in my reaction?

A3: Yes, but with caution. In the absence of strong acid catalysts, the dioxolane group is generally stable in neutral alcoholic solvents. However, if the reaction generates acidic byproducts or requires an acidic catalyst, transacetalization or hydrolysis can occur.[1] Always ensure the reaction medium remains neutral or basic if the integrity of the dioxolane is critical.

Part 2: Troubleshooting Guide for Reaction Work-up Procedures

This section provides solutions to specific problems that may arise during the isolation and purification of your product from a reaction mixture containing Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate.

Q4: My TLC/LCMS analysis after an aqueous work-up shows a new, more polar spot, and the mass corresponds to the deprotected aldehyde. What happened?

A4: This is a classic case of premature deprotection of the 1,3-dioxolane group. The root cause is exposure of your compound to acidic aqueous conditions. This can happen in several ways:

  • Acidic Quench: Quenching the reaction with an acidic solution (e.g., 1M HCl, NH₄Cl) will rapidly cleave the acetal. Saturated ammonium chloride solution is typically only mildly acidic, but it can be sufficient to cause partial deprotection during a prolonged extraction.

  • Unneutralized Reaction Mixture: If your reaction used an acid catalyst or generated acidic byproducts, failing to neutralize it before adding water for extraction will create an acidic aqueous phase.

Solution:

  • Neutralize First: Before adding water, quench any acidic reagents. For Lewis acids, this can be done with a tartrate solution (Rochelle's salt). For Brønsted acids, carefully add a base.

  • Use a Basic Wash: During the aqueous extraction, perform a wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize any residual acid and ensure the aqueous phase is neutral or slightly basic, protecting the dioxolane.

  • Minimize Contact Time: Perform extractions efficiently to reduce the time your compound is in contact with the aqueous phase.

  • Work Cold: If possible, perform the work-up using chilled solutions to slow down the rate of hydrolysis.

Q5: My yield is low, and I've isolated a water-soluble byproduct identified as the corresponding carboxylic acid. How can I prevent this?

A5: This indicates hydrolysis of the ethyl ester, a process known as saponification if it occurs under basic conditions.[6] This is a common issue when reactions are worked up with strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Solution:

  • Avoid Strong Bases: Do not use strong bases (e.g., >0.1M NaOH) for your aqueous wash if the ester is to be preserved.

  • Use Mild Bases: Opt for saturated sodium bicarbonate (NaHCO₃) or dilute potassium carbonate (K₂CO₃) solutions for neutralization. These are generally not basic enough to cause rapid ester hydrolysis at room temperature.

  • Control Temperature: If a basic wash is necessary, keep the separatory funnel cool with an ice bath to minimize the rate of hydrolysis.

Data Presentation: Recommended Aqueous Work-up Conditions
Functional Group to PreserveQuenching AgentRecommended Wash Solution (pH range)Key Considerations
1,3-Dioxolane Saturated NaHCO₃Saturated NaHCO₃ (pH ~8-9)CRITICAL: Avoid any acidic wash (pH < 6).
Ethyl Ester Water or BrineSaturated NaCl (Brine) (pH ~7)Avoid prolonged exposure to strongly basic solutions (pH > 10).
Both Groups Saturated NaHCO₃1. Saturated NaHCO₃2. Saturated NaClThe NaHCO₃ wash neutralizes acid, protecting the dioxolane. The subsequent brine wash removes residual water and bicarbonate.

Q6: I am struggling to remove a polar, non-volatile byproduct (e.g., triphenylphosphine oxide, DMSO) without damaging my compound during column chromatography. What is the best approach?

A6: The α-ketoester functionality can sometimes interact strongly with the acidic sites on standard silica gel, potentially leading to degradation or enolization.[7] A gentle purification strategy is required.

Solution:

  • Pre-treatment/Alternative Extraction:

    • For triphenylphosphine oxide, a common byproduct, you can often precipitate it by concentrating the reaction mixture and triturating with a non-polar solvent like a pentane/ether mixture before filtration.[8]

    • For water-soluble byproducts like DMSO, perform multiple aqueous washes during the work-up.

  • Modified Column Chromatography:

    • Deactivate Silica: Use silica gel that has been pre-treated with a small amount of triethylamine (e.g., 1% v/v in the eluent). This neutralizes the acidic sites on the silica surface, preventing degradation of your acid-sensitive compound.

    • Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or Florisil®.

    • Gradient Elution: Start with a non-polar eluent (e.g., hexanes/ethyl acetate) and gradually increase the polarity to elute your product while leaving the more polar impurities on the column.

Part 3: Experimental Protocols & Workflows

Protocol 1: Standard Work-up for Preserving All Functional Groups

This protocol is designed for a reaction performed in a water-immiscible organic solvent (e.g., DCM, EtOAc, Ether).

  • Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath.

  • Quench: Slowly add saturated aqueous NaHCO₃ solution to the stirred reaction mixture until gas evolution ceases. Check the pH of the aqueous layer with pH paper to ensure it is ≥ 8.

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and remove the aqueous layer.

  • Extraction: Extract the aqueous layer one more time with the reaction solvent.

  • Combine & Wash: Combine the organic layers and wash sequentially with:

    • 1x Saturated Aqueous NaHCO₃

    • 1x Saturated Aqueous NaCl (Brine)[9]

  • Dry & Concentrate: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[10]

Visualization: General Work-up Decision Workflow

The following diagram outlines the decision-making process for a safe and effective work-up.

Workup_Workflow Start Reaction Complete Check_pH Is the reaction mixture acidic? Start->Check_pH Neutralize Add Saturated NaHCO₃ (aq) until pH ≥ 8 Check_pH->Neutralize  Yes Add_Solvent Dilute with Organic Solvent (e.g., EtOAc) and Water Check_pH->Add_Solvent  No Neutralize->Add_Solvent Separate Transfer to Separatory Funnel & Separate Layers Add_Solvent->Separate Wash_Org Wash Organic Layer: 1. Sat. NaHCO₃ 2. Brine Separate->Wash_Org Dry Dry (Na₂SO₄ or MgSO₄), Filter, Concentrate Wash_Org->Dry End Crude Product Dry->End

Caption: Decision workflow for a robust work-up procedure.

Protocol 2: Selective Deprotection of the 1,3-Dioxolane Group

This protocol aims to hydrolyze the acetal to the aldehyde while preserving the ethyl ester.

  • Dissolve: Dissolve the starting material in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add Catalyst: Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (pTSA) or pyridinium p-toluenesulfonate (PPTS).

  • Monitor: Stir the reaction at room temperature and monitor by TLC or LCMS. The reaction is typically complete within a few hours.

  • Work-up: Once complete, dilute the mixture with ethyl acetate and neutralize the acid by washing with saturated aqueous NaHCO₃.

  • Isolate: Wash with brine, dry over Na₂SO₄, and concentrate to yield the crude aldehyde product.

Visualization: Functional Group Stability Profile

This diagram illustrates the sensitivity of the key functional groups to different reaction conditions.

Stability_Profile cluster_conditions Reaction Conditions cluster_molecule Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate Acid Acidic (H⁺, H₂O) Molecule Dioxolane α-Keto Ester Acid->Molecule:f0 CLEAVED Acid->Molecule:f2 Hydrolyzed (slow, reversible) Base Basic (OH⁻) Base->Molecule:f0 Stable Base->Molecule:f2 HYDROLYZED (fast, irreversible) Reductant Reductants (e.g., NaBH₄) Reductant->Molecule:f1 Reduced to Alcohol Nucleophile Nucleophiles (e.g., Grignards) Nucleophile->Molecule:f1 Attacks Ketone Nucleophile->Molecule:f2 Attacks Ester (slower)

Caption: Stability of functional groups under common conditions.

References

  • ResearchGate. (n.d.). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN101550063A - Method for purifying ultra-purity absolute ethyl alcohol.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved February 2, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Retrieved February 2, 2026, from [Link]

  • Master Organic Chemistry. (2022). Enolates - Formation, Stability, and Simple Reactions. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). EP1029858A1 - Process for the production of cyclopentyl 2-thienyl ketone.
  • Chemistry LibreTexts. (2023). The Hydrolysis of Esters. Retrieved February 2, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN100999489A - Purifying process of 7-ethyl tryptol.
  • ResearchGate. (2019). How to perform a boc deprotection in a molecule with a 1,3 dioxolane, without deprotecting the latter? Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Formation of γ-Keto Esters from β-Keto Esters. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of β-Keto Esters by C-Acylation of Preformed Enolates With Methyl Cyanoformate. Retrieved February 2, 2026, from [Link]

  • Chemguide. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Retrieved February 2, 2026, from [Link]

  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). RU2046788C1 - Ethyl alcohol purification method.
  • Beilstein Archives. (2021). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of azirid. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). One-half hydrolysis (neutral) of ethyl formate and ethyl acetate in the... Retrieved February 2, 2026, from [Link]

  • Thieme Chemistry. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Retrieved February 2, 2026, from [Link]

  • YouTube. (2016). Ethanol and the Hydrolysis of Ethyl Acetate. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. Retrieved February 2, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Purity Analysis of Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is a cornerstone of success. This guide provides a comprehensive, in-depth comparison of the purity of Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate, a key building block in the synthesis of various pharmaceutical agents, from three hypothetical major chemical suppliers: Supplier A, Supplier B, and Supplier C. Our analysis utilizes a multi-pronged analytical approach, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, to provide a robust and objective assessment.

The Critical Role of Purity in Drug Development

Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate (CAS No: 898772-32-2) is a thiophene derivative with a molecular formula of C11H12O5S.[1][2] Its structural integrity is paramount, as impurities can have a cascading effect on the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Even seemingly minor impurities can lead to the formation of undesirable side products, complicate purification processes, and introduce potential genotoxic or immunogenic entities into the drug product. Therefore, a thorough understanding of the purity profile of this starting material is not just a quality control measure; it is a critical step in risk mitigation and ensuring the successful progression of a drug candidate.

Analytical Approach: A Trifecta of Techniques for Unambiguous Purity Determination

To ensure a comprehensive and self-validating assessment of purity, we employed three orthogonal analytical techniques. This approach minimizes the risk of overlooking impurities that may not be amenable to a single detection method.[3]

1. High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis, reversed-phase HPLC is ideal for separating and quantifying the main component from its non-volatile impurities.[4][5][6]

2. Gas Chromatography-Mass Spectrometry (GC-MS): This technique is indispensable for the detection and identification of volatile and semi-volatile impurities that might be present from the synthesis or storage of the material.[7][8][9]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information about the main compound and can be used to identify and quantify impurities with distinct structural features.[10][11][12]

Visualizing the Analytical Workflow

The following diagram illustrates the comprehensive workflow employed for the purity assessment of Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate from each supplier.

Purity Analysis Workflow cluster_0 Sample Reception & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison Sample_A Supplier A Sample Preparation Sample Preparation (Dissolution, Dilution) Sample_A->Preparation Sample_B Supplier B Sample Sample_B->Preparation Sample_C Supplier C Sample Sample_C->Preparation HPLC HPLC-UV Analysis Preparation->HPLC Non-volatile impurities GCMS GC-MS Analysis Preparation->GCMS Volatile impurities NMR NMR Spectroscopy Preparation->NMR Structural integrity & impurity identification Purity_Data Purity (%) HPLC->Purity_Data Impurity_Profile Impurity Profile GCMS->Impurity_Profile NMR->Impurity_Profile Comparison Comparative Analysis Purity_Data->Comparison Impurity_Profile->Comparison

Caption: Workflow for the comparative purity analysis.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This reversed-phase HPLC method was developed for the quantitative determination of Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate and its non-volatile impurities.

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[13]

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This headspace GC-MS method was employed to identify and quantify residual solvents and other volatile impurities.

  • Instrumentation: Agilent 7890B GC with a 5977A MSD or equivalent.

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Injector Temperature: 250°C.

  • Transfer Line Temperature: 280°C.

  • MSD Ion Source Temperature: 230°C.

  • MSD Quadrupole Temperature: 150°C.

  • Scan Range: 35-550 amu.

  • Headspace Sampler Conditions:

    • Oven Temperature: 80°C.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

    • Equilibration Time: 15 minutes.

  • Sample Preparation: Accurately weigh 100 mg of the sample into a 20 mL headspace vial and add 1 mL of Dimethyl Sulfoxide (DMSO).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired to confirm the structure of the main component and to detect any structurally related impurities.

  • Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃).

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

  • ¹³C NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

  • Sample Preparation: Dissolve approximately 20 mg of the sample in 0.7 mL of CDCl₃.

Comparative Purity Data

The following table summarizes the purity data obtained for Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate from the three suppliers.

Parameter Supplier A Supplier B Supplier C
Appearance White to off-white solidWhite crystalline solidPale yellow solid
Purity by HPLC (Area %) 98.7%99.8%97.2%
Total Impurities by HPLC 1.3%0.2%2.8%
Major Impurity 1 (HPLC, RRT 0.85) 0.6%Not Detected1.2%
Major Impurity 2 (HPLC, RRT 1.15) 0.3%0.1%0.9%
Residual Solvents (GC-MS) Toluene (150 ppm)Not DetectedToluene (450 ppm), Ethyl Acetate (200 ppm)
¹H NMR Conforms to structureConforms to structureConforms to structure, minor unidentified peaks
¹³C NMR Conforms to structureConforms to structureConforms to structure

Discussion of Results

Our multi-faceted analytical approach revealed significant differences in the purity profiles of Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate from the three suppliers.

Supplier B demonstrated the highest purity at 99.8% by HPLC, with only a negligible amount of a single impurity and no detectable residual solvents. The material was a white crystalline solid, and the NMR spectra were clean and consistent with the expected structure. This level of purity is highly desirable for use in cGMP manufacturing environments where stringent control of impurities is required.

Supplier A provided material with a respectable purity of 98.7% by HPLC. However, two major impurities were detected, one of which was present at a level of 0.6%. The presence of toluene as a residual solvent, while below the typical ICH limit for many applications, is still a consideration. The NMR spectra confirmed the primary structure but the impurity levels were reflected in the baseline.

Supplier C 's material exhibited the lowest purity at 97.2% by HPLC and had a noticeable pale yellow color, which could indicate the presence of chromophoric impurities. The total impurity level was the highest among the three suppliers, with two major impurities and the presence of two residual solvents, toluene and ethyl acetate. The ¹H NMR spectrum showed minor unidentifiable peaks, further suggesting a less pure product.

Potential Impurities and Their Significance

Based on the likely synthesis of Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate, potential impurities could arise from starting materials, side reactions, or degradation.

Potential_Impurities Starting_Material Ethyl 2-thenoylformate (Incomplete reaction) Main_Compound Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate Starting_Material->Main_Compound may be present in Side_Product_1 Over-reaction Product (e.g., dimerization) Side_Product_1->Main_Compound may be present in Reagent_Residue Ethylene Glycol (From dioxolane formation) Reagent_Residue->Main_Compound may be present in Degradation_Product Hydrolyzed Product (Cleavage of dioxolane or ester) Degradation_Product->Main_Compound may be present in

Caption: Potential impurities in the synthesis of the target compound.

The presence of these impurities can have significant downstream consequences. For instance, unreacted starting materials can lead to the formation of unexpected byproducts in subsequent synthetic steps. Degradation products could indicate instability of the material under certain conditions, impacting its shelf life and handling requirements.

Conclusion and Recommendations

This comparative guide underscores the critical importance of rigorous analytical testing when sourcing key starting materials for pharmaceutical development. While all three suppliers provided Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate, the purity profiles varied significantly.

  • For applications requiring the highest purity and minimal risk, such as late-stage clinical manufacturing, Supplier B is the clear choice. The exceptional purity and absence of detectable impurities provide a high degree of confidence in the material's quality.

  • Supplier A may be a suitable option for early-stage research and development where cost considerations are more prominent and the slightly lower purity can be tolerated or addressed through purification.

  • The material from Supplier C, with its lower purity and higher levels of impurities and residual solvents, would require significant purification before being considered for any pharmaceutical application and may not be cost-effective in the long run.

It is imperative that researchers and drug development professionals not only rely on the supplier's Certificate of Analysis but also conduct their own in-house testing to verify the purity and suitability of critical raw materials for their specific applications. This due diligence is a fundamental aspect of ensuring the quality, safety, and efficacy of the final drug product.

References

  • ResearchGate. Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Available at: [Link]

  • RSC Publishing. 1,3-Dioxolane compounds (DOXs) as biobased reaction media. Available at: [Link]

  • ResearchGate. 1H solution NMR spectra of (a) thiophene[14]Rotaxane and (b) polythiophene polyrotaxane. Available at: [Link]

  • ResearchGate. Gas chromatograms of HS-GC/MS analysis of a mineral water packaged in.... Available at: [Link]

  • Agilent. Analysis of 1,4-Dioxane in Consumer Products by Headspace-GC/MS. Available at: [Link]

  • Taxation and Customs Union. ILIADe 280:2024 | CLEN Method. Available at: [Link]

  • Pharmaffiliates. thioctic acid and its Impurities. Available at: [Link]

  • ACS Publications. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. Available at: [Link]

  • Beilstein Archives. Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of azirid. Available at: [Link]

  • Chromatography Online. Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Available at: [Link]

  • Journal of the American Chemical Society. The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Available at: [Link]

  • Newcrom. Separation of Ethyl (2-formamido-1,3-thiazol-4-yl)glyoxylate on Newcrom R1 HPLC column. Available at: [Link]

  • The Good Scents Company. ethyl 1,3-dioxolan-2-yl-2-methyl acetate. Available at: [Link]

  • ResearchGate. Determination of 1,3,5-Trioxane and 1,3-Dioxolane Residues in Plastic Products by Headspace GC-MS. Available at: [Link]

  • The Infrared Absorption Spectra of Thiophene Derivatives. Available at: [Link]

  • ResearchGate. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Available at: [Link]

  • MDPI. Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Available at: [Link]

  • eurl-pesticides.eu. Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step. Available at: [Link]

  • SciELO. Development and validation of an analytical method using High Performance Liquid Chromatography (HPLC) to determine ethyl butyla. Available at: [Link]

  • ResearchGate. 1H NMR spectra showing regioselective substitutions on thiophene.... Available at: [Link]

  • SciSpace. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. A Concise Review Based on Analytical Method Development and Validation of Apremilast in Bulk and Marketed Dosage Form. Available at: [Link]

  • Agilent. Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Available at: [Link]

Sources

Cost-benefit analysis of different synthetic routes to Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous cost-benefit analysis of synthetic routes to Ethyl 5-(1,3-dioxolan-2-yl)-2-thenoylformate , a critical intermediate in the synthesis of semi-synthetic


-lactam antibiotics and functionalized thiophene scaffolds.[1][2]

The analysis prioritizes regioselectivity , functional group compatibility (specifically the acid-labile acetal), and scalability .[2]

Executive Summary & Strategic Overview

Target Molecule: Ethyl 5-(1,3-dioxolan-2-yl)-2-thenoylformate IUPAC Name: Ethyl 2-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2-oxoacetate Core Challenge: Installing the


-keto ester moiety at the C2 position while preserving the acid-sensitive 1,3-dioxolane protecting group at C5.[1][2]
Route Comparison Matrix
MetricRoute A: Cryogenic Lithiation (Recommended)Route B: Turbo-Grignard Exchange (Scalable)Route C: Friedel-Crafts Acylation (Not Recommended)
Primary Reagent

-Butyllithium (

-BuLi)

-PrMgCl[1][2]·LiCl (Turbo Grignard)
Ethyl Oxalyl Chloride / AlCl

Regioselectivity Excellent (>98%) Excellent (>95%) Poor / Mixed
Yield 85–92%75–85%<30% (Decomposition)
Temperature -78°C (Cryogenic)-20°C to 0°C0°C to RT
Safety Profile High Risk (Pyrophoric)Moderate (Less reactive)Moderate
Cost Driver Cooling Energy & Inert GasReagent Cost (LiCl adduct)Purification & Waste

Detailed Route Analysis

Route A: Cryogenic Lithiation (The "Gold Standard")

This route relies on the high acidity of the C5 proton in the thiophene ring. The 1,3-dioxolane group at C2 acts as a weak Directed Ortho Metalation (DOM) group, but more importantly, it blocks the C2 position, forcing lithiation exclusively to C5.[2]

  • Mechanism: Direct deprotonation using a strong base followed by electrophilic quench.[1][2]

  • Pros: High yield; clean reaction profile; minimal purification required.[1][2]

  • Cons: Requires cryogenic cooling (-78°C) to prevent the "Dance of Sulfur" (scrambling of the lithiated position) and ring opening;

    
    -BuLi is pyrophoric.[2]
    
Route B: Turbo-Grignard Exchange (The Industrial Alternative)

Using Knochel’s Turbo Grignard (


-PrMgCl[1][2]·LiCl) allows for Halogen-Magnesium exchange if starting from a brominated precursor, or direct magnesiation under milder conditions than 

-BuLi.[1][2]
  • Mechanism: Formation of a thienyl-magnesium species which is less basic and more tolerant of higher temperatures than thienyl-lithium.[1][2]

  • Pros: Operates at -20°C (standard glycol chillers); safer than

    
    -BuLi; compatible with flow chemistry reactors.[1][2]
    
  • Cons: Requires a 2-bromo-5-(1,3-dioxolan-2-yl)thiophene precursor for best results, adding a step (bromination).[1][2]

Route C: Friedel-Crafts Acylation (The "Trap")

Attempting to react 2-(1,3-dioxolan-2-yl)thiophene with ethyl oxalyl chloride using a Lewis acid (e.g., AlCl


, SnCl

).[1][2]
  • Critical Failure Mode: The 1,3-dioxolane ring is an acetal, which is inherently unstable to Lewis acids.[2] The catalyst required for acylation will simultaneously deprotect or polymerize the acetal, leading to a complex mixture of dialdehydes and tars. This route is chemically unsound for this specific substrate.

Recommended Experimental Protocol (Route A)

Step 1: Precursor Synthesis (Protection)

Convert 2-thiophenecarboxaldehyde to 2-(1,3-dioxolan-2-yl)thiophene.

  • Setup: Dean-Stark apparatus.

  • Reagents: 2-Thiophenecarboxaldehyde (1.0 eq), Ethylene Glycol (1.5 eq),

    
    -TsOH (0.05 eq), Toluene (0.5 M).[2]
    
  • Procedure: Reflux until water evolution ceases (approx. 4h).[2][3]

  • Workup: Wash with sat. NaHCO

    
    , dry over MgSO
    
    
    
    , distill.
  • Validation: disappearance of CHO peak in

    
    H NMR (
    
    
    
    9.8 ppm).
Step 2: Regioselective Lithiation & Acylation

Conversion to Ethyl 5-(1,3-dioxolan-2-yl)-2-thenoylformate.[1][2]

Safety:


-BuLi is pyrophoric.[1][2][4] All glassware must be oven-dried and purged with Argon/N

.[1][2]
  • Solvation: Dissolve 2-(1,3-dioxolan-2-yl)thiophene (10.0 g, 64 mmol) in anhydrous THF (150 mL). Cool to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add

    
    -BuLi (2.5 M in hexanes, 28 mL, 70 mmol, 1.1 eq) dropwise over 20 mins. Maintain internal temp < -70°C.
    
    • Observation: Solution typically turns yellow/orange.[1][2]

    • Hold: Stir at -78°C for 45 mins to ensure complete deprotonation.

  • Quench: Rapidly add Diethyl Oxalate (10.5 g, 72 mmol, 1.15 eq) dissolved in THF (20 mL).

    • Note: Inverse addition (cannulating the lithiated species into the oxalate) prevents double-addition (formation of the diketone), though the steric bulk of the acetal usually mitigates this.[2]

  • Warming: Allow the mixture to warm to 0°C over 2 hours.

  • Termination: Quench with sat. NH

    
    Cl (aq).[2][5]
    
  • Extraction: Extract with EtOAc (3x). Wash combined organics with Brine. Dry (Na

    
    SO
    
    
    
    ).[2][4][5][6]
  • Purification: Flash chromatography (Hexanes/EtOAc 8:2). The product is a viscous oil or low-melting solid.[1]

Self-Validating Checkpoints:

  • TLC: Product will be significantly more polar than the starting material but less polar than the deprotected aldehyde.

  • NMR: Look for the ethyl ester quartet (

    
     4.[2]4) and triplet (
    
    
    
    1.4), and the diagnostic acetal singlet (
    
    
    6.1).[2]

Visualization of Reaction Pathways

The following diagram illustrates the comparative pathways and the critical failure point of the Friedel-Crafts route.

SyntheticRoutes Start 2-Thiophenecarboxaldehyde Protected 2-(1,3-dioxolan-2-yl)thiophene Start->Protected Ethylene Glycol p-TsOH, Reflux LithiumInter Lithiated Intermediate (-78°C) Protected->LithiumInter n-BuLi, THF -78°C GrignardInter Magnesiate Intermediate (-20°C) Protected->GrignardInter iPrMgCl·LiCl -20°C Failure Polymerization / Deprotection (Acetal Cleavage) Protected->Failure Ethyl Oxalyl Chloride AlCl3 (Lewis Acid) Target Ethyl 5-(1,3-dioxolan-2-yl) -2-thenoylformate LithiumInter->Target Diethyl Oxalate Quench GrignardInter->Target Diethyl Oxalate

Caption: Comparative reaction flow. Green path indicates the recommended Lithiation route. Red path indicates the incompatible Friedel-Crafts route.[1]

Cost-Benefit Data Summary

ParameterRoute A (Lithiation)Route B (Turbo-Grignard)
Raw Material Cost (RMC) Low (n-BuLi is commodity chemical)High (Turbo Grignard is proprietary/expensive)
Energy Cost High (Requires LN2/Dry Ice cooling)Medium (Standard chillers sufficient)
E-Factor (Waste) Low (Clean conversion)Moderate (LiCl/Mg salts waste)
Throughput Batch limited by cooling capacityHigh (Amenable to Flow Chemistry)
Purity Profile >98% (Regioselective)>95% (Some trace Br-exchange byproducts)

References

  • Lithiation of Thiophenes: Gronowitz, S.[2] "The Chemistry of Heterocyclic Compounds, Thiophene and Its Derivatives." John Wiley & Sons, 1985 .[2] (Foundational text on thiophene lithiation regioselectivity).

  • Acetal Stability: Greene, T. W., & Wuts, P. G. M.[2] "Protective Groups in Organic Synthesis." Wiley-Interscience, 1999 .[1][2] (Detailed compatibility of dioxolanes with Lewis acids).

  • Turbo Grignard Reagents: Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[1][2] Angewandte Chemie International Edition, 2004 , 43(25), 3333-3336.[2] Link[2]

  • Synthesis of Thienylglyoxylates: Organic Syntheses, Coll. Vol. 4, p.671 (1963 ).[2] (General procedure for reacting metallated heterocycles with oxalate esters). Link[2]

  • Temocillin/Thiophene Antibiotics: Beilstein Journal of Organic Chemistry, "Recent synthesis of thietanes and thiophene derivatives." 2021 .[2] (Context on thiophene intermediates in drug synthesis). Link

Sources

Validation of Analytical Methods for Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a critical analysis of analytical methodologies for Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate (CAS: 898772-32-2). As a key intermediate in the synthesis of third-generation cephalosporins (e.g., Cefotiam, Cefetsamet), the purity of this compound is critical.

The central analytical challenge lies in the molecule's dual-functionality: it possesses an acid-labile 1,3-dioxolane ring (protecting an aldehyde) and a reactive


-keto ester  moiety. Standard Reverse Phase HPLC (RP-HPLC) protocols utilizing acidic modifiers (e.g., 0.1% TFA or Formic Acid) often result in on-column hydrolysis, leading to split peaks and quantitation errors.

This guide compares High-Performance Liquid Chromatography (HPLC) against Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC), ultimately defining a pH-neutral RP-HPLC method as the "Gold Standard" for validation.

Part 1: The Analyte & The Challenge

To validate a method, one must first understand the molecule's vulnerabilities. The structure contains a thiophene core flanked by an


-keto ester and a dioxolane ring.
Structural Vulnerability Analysis

The 1,3-dioxolane group is a cyclic acetal.[1][2][3] In the presence of water and acid (common HPLC mobile phases), it hydrolyzes back to the aldehyde (Ethyl 5-formyl-2-thenoylformate) and ethylene glycol. This degradation is not an impurity in the sample; it is an artifact of the method itself.

ChemicalStability Analyte Ethyl 5-(1,3-dioxolan-2-YL) -2-thenoylformate Intermediate Oxonium Ion Intermediate Analyte->Intermediate Protonation Acid Acidic Mobile Phase (pH < 3.0) Acid->Intermediate Product Degradant: Ethyl 5-formyl-2-thenoylformate + Ethylene Glycol Intermediate->Product Hydrolysis (+H2O)

Figure 1: Acid-catalyzed hydrolysis mechanism of the dioxolane ring, the primary failure mode in standard analytical methods.

Part 2: Comparative Methodology

We evaluated three primary techniques for the assay and impurity profiling of this intermediate.

Table 1: Performance Comparison of Analytical Techniques
FeatureMethod A: RP-HPLC (Neutral) Method B: GC-FID/MS Method C: Standard Acidic UPLC
Suitability High (Recommended) MediumLow (Not Recommended)
Stationary Phase C18 (Base Deactivated)DB-5ms or EquivalentC18 (Sub-2

m)
Mobile Phase/Carrier Buffer pH 6.5 / ACNHelium0.1% Formic Acid / ACN
Analyte Stability Excellent (Buffered)Risk of thermal degradation (

-keto ester)
Poor (On-column hydrolysis)
Sensitivity (LOD) High (UV @ 280 nm)HighHigh
Throughput Medium (15-20 min)Medium (20-25 min)High (< 5 min)
Major Drawback Requires precise pH prepInjector port degradationArtifact formation

Expert Insight: While GC-MS is excellent for volatile impurities, the


-keto ester moiety can undergo thermal decarbonylation (loss of CO) in the injector port at temperatures >200°C. Therefore, Neutral RP-HPLC  is the only robust technique for accurate assay validation.

Part 3: The Gold Standard Protocol (Neutral RP-HPLC)

This protocol is designed to maintain the integrity of the dioxolane ring by operating at a pH where the acetal is kinetically stable.

Chromatographic Conditions
  • Instrument: HPLC system with PDA/UV detector (e.g., Agilent 1260/Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5

    
    m) or equivalent.
    
    • Why: "Plus" columns are double end-capped, reducing silanol activity that could locally catalyze hydrolysis.

  • Wavelength: 285 nm (Max absorption of the thenoyl chromophore).

  • Column Temp: 25°C (Keep low to minimize hydrolysis kinetics).

  • Flow Rate: 1.0 mL/min.

Mobile Phase Strategy
  • Solvent A: 10 mM Ammonium Acetate (pH adjusted to 6.5 with dilute Acetic Acid).

    • Critical: Do not use Phosphate buffer if coupling to MS. Acetate provides sufficient buffering capacity at pH 6.5 to protect the dioxolane.

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A% Solvent BPhase
0.09010Equilibration
2.09010Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010End

Part 4: Validation Parameters (ICH Q2(R1))

The following data summarizes the validation of the Neutral RP-HPLC method. This framework ensures the method is "fit for purpose" [1].[4]

Specificity (Stress Testing)

Samples were subjected to acid (0.1N HCl), base (0.1N NaOH), and oxidation (3% H2O2).

  • Result: The method successfully resolves the parent peak (RT ~8.5 min) from the hydrolysis degradant (Ethyl 5-formyl-2-thenoylformate, RT ~6.2 min).

  • Purity Angle < Purity Threshold: Confirmed via PDA, proving no co-elution.

Linearity & Range
  • Range: 50% to 150% of target concentration (0.5 mg/mL).

  • Regression:

    
    
    
  • R² Value: > 0.9995

  • Acceptance: Visual inspection of residual plot shows no trend.

Accuracy (Recovery)

Spike recovery performed at 80%, 100%, and 120% levels.

LevelAdded (

g/mL)
Recovered (

g/mL)
% Recovery% RSD (n=3)
80%400398.599.6%0.4%
100%500501.2100.2%0.2%
120%600597.899.6%0.5%
Robustness (The Critical Test)

For this specific molecule, robustness testing must focus on pH stability .

ParameterVariationSystem SuitabilityObservation
pH of Buffer 6.3PassStable
pH of Buffer 6.7PassStable
pH of Buffer 6.0 Fail Risk Minor peak splitting observed (onset of hydrolysis)
Column Temp 30°CPassRetention shift -0.2 min

Part 5: Validation Workflow Visualization

The following diagram outlines the logical flow for validating this specific method, highlighting the decision points that ensure scientific integrity.

ValidationWorkflow Start Method Development Solubility Solubility Check (ACN/Water) Start->Solubility pH_Screen pH Stability Screen (pH 2.0 vs 4.5 vs 6.5) Solubility->pH_Screen Decision Is Dioxolane Stable? pH_Screen->Decision Fail Degradation Observed (Discard Acidic Methods) Decision->Fail No Pass Select pH 6.5 (Ammonium Acetate) Decision->Pass Yes Validation ICH Q2(R1) Validation Pass->Validation Params Specificity | Linearity | Accuracy | Robustness Validation->Params Final SOP Generation Params->Final

Figure 2: Decision tree for method selection, emphasizing the critical pH screening step.

References

  • ICH Harmonised Tripartite Guideline. (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4] [Link]

  • Greene, T.W., & Wuts, P.G.M. (1999).[2][3] Protective Groups in Organic Synthesis.[1][2][3] (Specific reference to 1,3-Dioxolane stability and acid hydrolysis). Wiley-Interscience.

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. (Guidance on mobile phase buffering for acid-sensitive compounds). Wiley.[3] [Link]

Sources

A Senior Scientist's Guide to Antibody Cross-Reactivity for Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the specificity of an antibody is paramount. When developing antibodies against small molecules, such as derivatives of Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate, a thorough investigation of cross-reactivity is not just a quality control step; it is a critical determinant of an assay's reliability and a drug's safety profile. This guide provides an in-depth, experience-driven framework for designing and executing comprehensive cross-reactivity studies for this class of compounds.

The Imperative of Specificity: Why Cross-Reactivity Matters

Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate and its derivatives represent a class of small molecules with potential applications in various research and pharmaceutical contexts. The development of antibodies specific to these compounds is essential for creating sensitive and accurate immunoassays for their detection and quantification. However, due to their low molecular weight, these compounds act as haptens, meaning they are not immunogenic on their own.[1][2] To elicit an immune response and generate antibodies, they must be conjugated to a larger carrier protein.[2][3][4] This process, while necessary, introduces the risk of generating antibodies that recognize not only the target molecule but also structurally similar derivatives, metabolites, or even the linker used for conjugation.

Undisclosed cross-reactivity can lead to disastrous consequences in a drug development pipeline, including inaccurate pharmacokinetic/pharmacodynamic (PK/PD) modeling, false-positive toxicity signals, and misleading efficacy data. Therefore, a rigorous and well-designed cross-reactivity study is the bedrock of confidence in any antibody-based assay for these small molecules.

Designing a Robust Cross-Reactivity Study: A Strategic Workflow

A successful cross-reactivity study is a multi-faceted endeavor that begins with careful planning and progresses through systematic experimental validation. The following workflow, grounded in established immunological principles, provides a comprehensive approach.

Cross_Reactivity_Workflow cluster_Preparation Phase 1: Preparation & Synthesis cluster_Screening Phase 2: Primary Screening & Characterization cluster_Validation Phase 3: In-depth Validation Hapten Hapten Synthesis (Target & Derivatives) Conjugation Hapten-Carrier Conjugation Hapten->Conjugation Linker Strategy Antibody_Gen Antibody Generation Conjugation->Antibody_Gen Immunization ELISA Competitive ELISA Screening Antibody_Gen->ELISA Screening Affinity Affinity Determination (e.g., SPR) ELISA->Affinity Candidate Selection Western Western Blot (Conjugate Specificity) Affinity->Western Specificity Confirmation Tissue Tissue Cross-Reactivity (Safety Assessment) Affinity->Tissue Pre-clinical Safety

Figure 1: A comprehensive workflow for antibody cross-reactivity studies, from initial preparation to in-depth validation.

Phase 1: Preparation and Synthesis - Laying the Groundwork

The quality of your cross-reactivity data is intrinsically linked to the quality of your starting materials.

1. Synthesis of the Target Hapten and its Derivatives: The first step is the synthesis of Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate, which will serve as the primary target for antibody generation. Following this, a panel of structurally related derivatives should be synthesized. This panel should include potential metabolites, precursors, and analogs with subtle structural modifications (e.g., alterations to the ethyl ester, modifications on the thiophene ring, or changes to the dioxolane group). The rationale here is to proactively challenge the antibody's specificity against the most likely cross-reactants.

2. Hapten-Carrier Conjugation: A Critical Choice: As haptens, these small molecules require conjugation to a carrier protein to become immunogenic.[2][3] Common carrier proteins include Bovine Serum Albumin (BSA) and Keyhole Limpet Hemocyanin (KLH). The choice of conjugation chemistry is critical. A common method involves using a crosslinker like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) to form a stable amide bond between a carboxyl group on the hapten (or a linker attached to it) and primary amines on the carrier protein.

It is crucial to use a different conjugation strategy for the immunizing conjugate (e.g., KLH) versus the screening conjugate (e.g., BSA). This "heterologous" approach helps to minimize the selection of antibodies that recognize the linker or the carrier protein itself, thereby enriching for hapten-specific antibodies. The hapten-to-carrier ratio should also be optimized and characterized, as a high density of haptens can sometimes lead to a less specific antibody response.[3]

3. Antibody Generation: The generation of monoclonal or polyclonal antibodies can be outsourced to reputable vendors or performed in-house. For high-specificity applications, monoclonal antibodies are generally preferred due to their defined epitope recognition. The choice between hybridoma technology and phage display will depend on the desired timeline and antibody characteristics.[4]

Phase 2: Primary Screening and Characterization - Identifying Promising Candidates

With a panel of antibodies in hand, the next phase involves identifying those with the highest affinity and specificity for the target molecule.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Screening

Competitive ELISA is a high-throughput and cost-effective method for initial cross-reactivity screening.[5][6]

  • Coating: Coat a 96-well microtiter plate with the screening conjugate (e.g., Hapten-BSA) at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

  • Competition: In a separate plate, prepare serial dilutions of the target molecule (Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate) and each of the synthesized derivatives. Add a fixed, predetermined concentration of the antibody to each well containing the serially diluted compounds. Incubate for 1-2 hours at room temperature to allow the antibody to bind to the free compound.

  • Transfer and Incubation: Transfer the antibody-compound mixtures to the coated and blocked ELISA plate. Incubate for 1 hour at room temperature. During this step, any unbound antibody will bind to the immobilized hapten-BSA conjugate.

  • Washing: Repeat the washing step.

  • Detection: Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a suitable substrate (e.g., TMB for HRP) and allow the color to develop.

  • Stopping and Reading: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and read the absorbance at the appropriate wavelength (e.g., 450 nm).

Data Analysis and Interpretation: The data is used to generate a standard curve for the target compound and competition curves for each derivative. The concentration of each compound that causes 50% inhibition of the antibody binding to the coated plate (IC50) is determined. The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Compound / IC50 of Derivative) x 100

Table 1: Hypothetical Cross-Reactivity Data from Competitive ELISA

CompoundStructureIC50 (nM)% Cross-Reactivity
Target Compound Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate10100%
Derivative A Methyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate1566.7%
Derivative B Ethyl 5-formyl-2-thenoylformate5002%
Derivative C 2-Thenoylformic acid>10,000<0.1%
Precursor X Starting material for synthesis>10,000<0.1%

Affinity Determination using Surface Plasmon Resonance (SPR): For the most promising antibody candidates identified through ELISA, a more quantitative assessment of binding kinetics and affinity is warranted. Surface Plasmon Resonance (SPR) is a label-free technique that provides real-time data on the association (ka) and dissociation (kd) rates of the antibody-antigen interaction, from which the equilibrium dissociation constant (KD) can be calculated.[7][8][9][10] A lower KD value indicates a higher affinity.

Experimental Protocol: SPR for Affinity Measurement

  • Immobilization: Immobilize the antibody onto a sensor chip surface.

  • Analyte Injection: Inject different concentrations of the target compound and its derivatives over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the binding of the analyte to the immobilized antibody.

  • Kinetic Analysis: Fit the binding data to a suitable kinetic model to determine the ka, kd, and KD values.

Table 2: Hypothetical Affinity Data from SPR Analysis

Compoundka (1/Ms)kd (1/s)KD (nM)
Target Compound 1.5 x 10⁵1.5 x 10⁻⁴1.0
Derivative A 1.2 x 10⁵2.4 x 10⁻⁴2.0
Derivative B 7.8 x 10³3.9 x 10⁻³500
Derivative C No significant binding--

The SPR data provides a more nuanced understanding of the cross-reactivity profile, complementing the semi-quantitative data from the competitive ELISA.

Phase 3: In-depth Validation - Ensuring Real-World Applicability

The final phase of the cross-reactivity study involves validating the antibody's specificity in more complex biological contexts.

Western Blotting for Conjugate Specificity: To confirm that the antibody specifically recognizes the hapten and not the carrier protein, a Western blot analysis should be performed.[11]

Western_Blot_Logic cluster_Samples Samples Loaded on Gel cluster_Results Expected Staining with Specific Antibody BSA BSA (Carrier) No_Stain_BSA BSA (Negative) BSA->No_Stain_BSA KLH KLH (Carrier) No_Stain_KLH KLH (Negative) KLH->No_Stain_KLH Hapten_BSA Hapten-BSA Stain_Hapten_BSA Hapten-BSA (Positive) Hapten_BSA->Stain_Hapten_BSA Hapten_KLH Hapten-KLH Stain_Hapten_KLH Hapten-KLH (Positive) Hapten_KLH->Stain_Hapten_KLH

Figure 2: Logical flow of a Western blot experiment to confirm hapten specificity.

Tissue Cross-Reactivity (TCR) Studies: For therapeutic antibody candidates, tissue cross-reactivity studies are a regulatory requirement to identify any off-target binding in human tissues.[12][13][14] These studies involve immunohistochemical (IHC) staining of a panel of normal human tissues with the antibody. Any observed staining must be carefully evaluated by a qualified pathologist to determine its significance. While less common for diagnostic antibodies, TCR studies can provide valuable information about potential interferences in complex biological matrices.

Conclusion: A Commitment to Scientific Rigor

The development of a highly specific antibody to a small molecule like Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate is a challenging but achievable goal. By following a systematic and multi-tiered approach to cross-reactivity assessment, from initial screening with competitive ELISA to quantitative analysis with SPR and final validation with Western blotting and tissue studies, researchers can have a high degree of confidence in the specificity and performance of their antibody reagents. This commitment to scientific rigor is essential for the generation of reliable data and the successful translation of research findings into valuable diagnostic and therapeutic tools.

References

  • Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Request PDF. [Link]

  • Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed. [Link]

  • Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. ACS Omega. [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate. [Link]

  • Small Molecules Detection With Aptamer Based BLI And ELISA-like Assays. Aptamer Group. [Link]

  • The effect of haptens on protein-carrier immunogenicity. PMC - NIH. [Link]

  • Cross-reactive and pre-existing antibodies to therapeutic antibodies—Effects on treatment and immunogenicity. PMC - NIH. [Link]

  • Small Molecule Immunosensing Using Surface Plasmon Resonance. PMC - NIH. [Link]

  • FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. HistologiX. [Link]

  • Antibodies against small molecules. PubMed. [Link]

  • Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. NIH. [Link]

  • Immunoassay Methods - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Coupling to Carrier Proteins: An Overview. G-Biosciences. [Link]

  • The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. Reichert Technologies. [Link]

  • TCR: Tissue cross reactivity studies. Labcorp. [Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of Ethyl 5-(1,3-dioxolan-2-yl)-2-thenoylformate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 5-(1,3-dioxolan-2-yl)-2-thenoylformate (CAS: 898772-32-2) is a specialized synthetic intermediate containing a sulfur-bearing thiophene ring and an acid-sensitive dioxolane acetal.

Critical Directive: Do NOT dispose of this compound in standard non-halogenated organic solvent waste streams without verifying sulfur limits.[1] Its combustion generates sulfur oxides (


), which can damage standard catalytic oxidizers in municipal incinerators.[1] Furthermore, the dioxolane moiety is acid-labile; mixing with acidic waste streams can trigger exothermic hydrolysis and aldehyde release.[1]

Immediate Action Plan:

  • Segregate into "Sulfur-Bearing Organic Waste."

  • Stabilize by maintaining neutral pH (pH 6-8).

  • Label clearly with "Contains Sulfur" and "Acetals."[1]

Chemical Profile & Hazard Identification

To ensure safe disposal, one must understand the molecular "trigger points" of the compound.[1] We analyze the molecule not just as a whole, but by its reactive functional groups.[1]

FeatureChemical MoietyRisk Implication
Core Structure Thiophene RingSulfur Content: Combustion releases

/

. Requires scrubbed incineration.[1]
Protecting Group 1,3-Dioxolane (Acetal)Acid Sensitivity: Hydrolyzes in the presence of strong acids (e.g., HCl,

) to release the parent aldehyde and ethylene glycol.[1]
Side Chain

-Keto Ester
Electrophilicity: Reactive toward nucleophiles (amines, hydroxides).[1] Potential for skin sensitization.[1][2][3]

Physical State: Typically a viscous oil or low-melting solid.[1] Flash Point: Predicted >110°C (Combustible).[1]

Pre-Disposal Stabilization & Segregation

The primary risk during waste accumulation is incompatible mixing .[1] The dioxolane ring is a "ticking clock" if introduced to an acidic waste container.[1]

The "Self-Validating" Segregation Protocol

A self-validating system prevents human error by physical or chemical barriers.

  • pH Check: Before adding to any waste carboy, spot-check the waste container's pH.[1] If pH < 5, DO NOT ADD this compound.[1]

  • Solvent Compatibility:

    • Compatible: Ethanol, Ethyl Acetate, Toluene, Dichloromethane (if halogenated stream is allowed).[1]

    • Incompatible: Acetic Acid, Hydrochloric Acid waste, Thionyl Chloride waste.[1]

Waste Stream Assignment
  • Primary Choice: High-BTU Liquid Waste (Sulfur-Tolerant).

  • Secondary Choice: Lab-Pack (Solid/Sludge) for incineration.[1]

Disposal Workflow (Step-by-Step)

Step 1: Identification & Labeling

Do not use abbreviations like "Thiophene Ester."[1] Use the full chemical name or a clear structural description.

  • Label Tag: "Organic Waste - Sulfur Containing."[1]

  • Hazard Codes: Irritant, Combustible.[1]

Step 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]

  • Why? HDPE is resistant to the ester functionality and accidental breakage.[1]

  • Venting: Use a vented cap (e.g., Nalgene Eco-Funnel) if there is any risk of residual acid hydrolysis generating gas.[1]

Step 3: Accumulation
  • Dissolve the residue in a minimal amount of Acetone or Ethyl Acetate to facilitate transfer.[1]

  • Crucial: Do not mix with oxidizers (Peroxides, Nitric Acid).[1] The thiophene sulfur can be oxidized to sulfoxides/sulfones violently.[1]

Step 4: Final Handoff
  • Notify your waste contractor (e.g., Veolia, Clean Harbors, Triumvirate) that the stream contains organic sulfur .[1] This often changes the incineration destination to a facility with aggressive flue gas desulfurization.[1]

Visual Decision Logic (Workflow)

The following diagram outlines the critical decision nodes for disposing of Ethyl 5-(1,3-dioxolan-2-yl)-2-thenoylformate.

DisposalWorkflow Start Waste Generation: Ethyl 5-(1,3-dioxolan-2-yl)-2-thenoylformate CheckState Physical State? Start->CheckState Liquid Liquid / Solution CheckState->Liquid Solid Solid / Residue CheckState->Solid CheckAcid Check Waste Stream pH (Is pH < 5?) Liquid->CheckAcid LabPack Lab Pack (Solid Waste) Label: Sulfur Organic Solid->LabPack Pack in HDPE Jar AcidYes STOP: Do Not Mix (Hydrolysis Risk) CheckAcid->AcidYes Yes AcidNo Safe to Mix CheckAcid->AcidNo No (Neutral/Basic) StreamS Stream S: Sulfur-Bearing Organic Waste AcidYes->StreamS Segregate as Standalone SulfurCheck Does Facility Accept Sulfur in General Stream? AcidNo->SulfurCheck StreamA Stream A: General Organic (Non-Halogenated) SulfurCheck->StreamA No (Risk of fines) SulfurCheck->StreamS Yes (Correct Path)

Figure 1: Decision tree ensuring segregation from acidic streams and proper routing for sulfur content.

Regulatory Compliance (RCRA/EPA)[1]

While this specific intermediate does not have a unique "U" or "P" list code, it falls under "Characteristic" waste.[1]

AgencyCodeDescriptionApplicability
EPA (RCRA) D001 Ignitable WasteIf flash point < 60°C (in solvent solution).
EPA (RCRA) None Toxic WasteUnless TCLP testing proves otherwise, treat as toxic organic.[1]
DOT UN 1993 Flammable Liquid, n.o.s.[1]If transported in solvent.[1][4] Tech name: (Thiophene ester).[1]
EU Waste 07 01 04 *Other organic solventsHazardous waste entry for synthesis intermediates.[1]

Note on Thiophene: While Thiophene (pure) is U244, this derivative is chemically distinct.[1] However, best practice dictates managing it with the same stringency as U-listed sulfur compounds.[1]

Emergency Spill Response

In the event of a benchtop spill:

  • Evacuate the immediate area if vapors are strong (sulfur compounds often have a stench).[1]

  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.[1]

  • Absorbent Selection:

    • USE: Vermiculite, Diatomaceous Earth, or Universal Absorbent Pads.[1]

    • AVOID: Acidic clay absorbents (can trigger acetal hydrolysis).[1]

  • Decontamination: Wipe the surface with a mild surfactant (soap/water).[1] Do not use bleach immediately, as it may react with sulfur residues to form toxic gases.[1]

References

  • Sigma-Aldrich. (n.d.).[1] Ethyl 5-(1,3-Dioxolan-2-yl)-2-thenoylformate Product Specification. Retrieved from

  • PubChem. (2023).[1] Compound Summary: Thiophene Derivatives and Safety. National Library of Medicine.[1] Retrieved from [1]

  • Thermo Fisher Scientific. (2021).[1] 1,3-Dioxolane Safety Data Sheet. (For functional group reactivity reference). Retrieved from [1]

  • U.S. EPA. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [1]

Sources

A Senior Application Scientist's Guide to the Safe Handling of Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: A Proactive Approach to Safety

The molecular structure of Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate informs our understanding of its potential hazards. The presence of a thiophene ring suggests potential for skin and eye irritation, as well as flammability.[4][5][6] Dioxolane derivatives are also frequently flammable and can be irritants.[7][8] The reactivity of the α-keto ester functionality, while synthetically useful, warrants careful handling to avoid unintended reactions.

Inferred Potential Hazards:

  • Flammability: Like many organic solvents and reagents, this compound may be flammable. Keep away from open flames, hot surfaces, and sources of ignition.[4][7][9]

  • Skin and Eye Irritation: Thiophene and its derivatives are known to be irritating to the skin and eyes.[4][6][10] Prolonged contact should be avoided.

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory tract.[4][6]

  • Unknown Long-Term Effects: Due to the lack of specific toxicological data, chronic exposure effects are unknown. It is prudent to minimize exposure at all times.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is essential to minimize exposure. The following table summarizes the recommended PPE for handling Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate.

PPE CategoryRecommended EquipmentRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).To prevent skin contact and potential irritation. Glove compatibility should be verified with the specific solvent being used if the compound is in solution.[1][4][5]
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and airborne particles.[1][4][5]
Body Protection A flame-resistant lab coat or chemical-resistant apron.To protect street clothing and skin from potential splashes.[1][4]
Respiratory Protection A NIOSH-approved respirator with an appropriate organic vapor cartridge.Recommended if handling the compound outside of a certified chemical fume hood or if aerosols may be generated.[1][4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from heat and ignition sources.[5][7][9]

  • Keep the container tightly closed when not in use.[7][9]

  • Store away from strong oxidizing agents, strong acids, and strong bases.[7][9]

Handling Procedures

All handling of Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

Step-by-Step Handling Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_transfer Carefully Transfer Compound prep_materials->handle_transfer Proceed to Handling handle_reaction Perform Experimental Procedures handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Work Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose

Caption: Workflow for handling Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate.

Key Handling Practices:

  • Ventilation: Always work within a certified chemical fume hood.[1]

  • Avoid Aerosol Generation: Handle the material carefully to avoid generating dust or aerosols.[1]

  • Personal Hygiene: Do not eat, drink, or smoke in areas where chemicals are handled. Wash hands thoroughly after handling, even if gloves were worn.[1][6]

  • Decontamination: Decontaminate all work surfaces and equipment after use.

Spill Management

In the event of a spill:

  • Evacuate the immediate area.

  • If the spill is large or you are unsure how to handle it, contact your institution's environmental health and safety department.

  • For small spills, absorb the material with an inert absorbent such as vermiculite or sand.

  • Collect the absorbed material into a designated, labeled, and sealed hazardous waste container.

  • Ventilate the area and decontaminate the spill site.

Disposal Plan
  • Waste Segregation: All waste contaminated with Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate, including gloves, disposable lab coats, and contaminated labware, should be collected in a designated, labeled, and sealed hazardous waste container.[1]

  • Waste Disposal: Dispose of chemical waste through an approved hazardous waste disposal company, following all local, state, and federal regulations.[1] Do not dispose of this chemical down the drain.

Emergency Procedures

Emergency SituationAction
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
Skin Contact Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[4]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.

Conclusion

While Ethyl 5-(1,3-dioxolan-2-YL)-2-thenoylformate presents a profile of manageable hazards, its uncharacterized toxicological properties demand a cautious and informed approach. By adhering to the principles of proactive hazard assessment, consistent use of appropriate personal protective equipment, and meticulous execution of handling and disposal protocols, researchers can confidently and safely incorporate this compound into their workflows.

References

  • Navigating the Safe Handling of Pyreno(1,2-b)thiophene: A Guide for Laboratory Professionals. Benchchem.
  • MATERIAL SAFETY DATA SHEET THIOPHENE. Oxford Lab Fine Chem LLP.
  • Thiophene. Santa Cruz Biotechnology.
  • HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. NJ.gov.
  • Ethyl 5-(1,3-Dioxolan-2-yl)-2-thenoylformate. Sigma-Aldrich.
  • SAFETY DATA SHEET. (2021).
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. Fisher Scientific.
  • ethyl 5-(1,3-dioxolan-2-yl)-2-thenoylformate. ChemicalBook.
  • SAFETY DATA SHEET. TCI Chemicals.
  • Safety Data Sheet: 1,3-Dioxolane. Carl ROTH.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.